Ethanol, 2,2',2'',2'''-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis-

Description

IUPAC Nomenclature Breakdown and Structural Interpretation

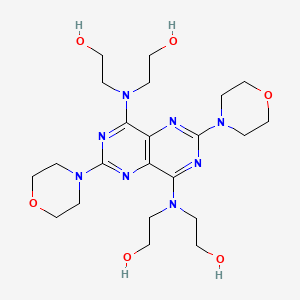

The IUPAC name ethanol, 2,2',2'',2'''-((2,6-di-4-morpholinylpyrimido[5,4-d]pyrimidine-4,8-diyl)dinitrilo)tetrakis- provides a systematic description of the compound’s structure. Breaking down the nomenclature:

- Parent heterocycle : The core structure is pyrimido[5,4-d]pyrimidine, a fused bicyclic system comprising two pyrimidine rings. The fusion notation [5,4-d] indicates that position 5 of the first pyrimidine ring is bonded to position 4 of the second pyrimidine ring, with the second ring labeled using the ‘d’ orientation.

- Substituents on the parent core :

- 2,6-di-4-morpholinyl: Two morpholine groups (C₄H₈NO) are attached at positions 2 and 6 of the pyrimido[5,4-d]pyrimidine core. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is linked via its nitrogen atom (4-position) to the parent structure.

- 4,8-diyldinitrilo: A dinitrilo group (–N≡C–C≡N–) bridges positions 4 and 8 of the core, forming a nitrile-derived linkage.

- Peripheral ethanol units : The tetrakis- prefix denotes four ethanol molecules (C₂H₅OH) connected via ether linkages to the dinitrilo bridge. The ‘2,2',2'',2'''’ notation specifies that each ethanol molecule is bonded at the second carbon of its respective chain.

Structural Summary :

| Component | Position/Attachment | Functional Role |

|---|---|---|

| Pyrimido[5,4-d]pyrimidine | Core structure | Bicyclic heterocyclic framework |

| Morpholine | C2 and C6 | Electron-rich substituents |

| Dinitrilo | C4 and C8 | Conjugated bridging group |

| Ethanol | Terminal ether linkages | Solubility-enhancing units |

This nomenclature highlights the compound’s complexity, combining a bicyclic nitrogenous core, morpholine-derived electron donors, and ethanol-based terminal groups.

Hierarchical Classification Within Heterocyclic Compound Families

Ethanol, 2,2',2'',2'''-((2,6-di-4-morpholinylpyrimido[5,4-d]pyrimidine-4,8-diyl)dinitrilo)tetrakis- belongs to multiple hierarchical categories within heterocyclic chemistry:

Primary classification :

- Diazines : As a pyrimido[5,4-d]pyrimidine derivative, the compound falls under the diazine family, characterized by six-membered rings with two nitrogen atoms.

- Fused heterocycles : The bicyclic core places it among condensed heterocyclic systems, specifically those with pyrimidine-pyrimidine fusion.

Functional subclassifications :

Properties

CAS No. |

16908-54-6 |

|---|---|

Molecular Formula |

C22H36N8O6 |

Molecular Weight |

508.6 g/mol |

IUPAC Name |

2-[[8-[bis(2-hydroxyethyl)amino]-2,6-dimorpholin-4-ylpyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C22H36N8O6/c31-9-1-27(2-10-32)19-17-18(24-21(25-19)29-5-13-35-14-6-29)20(28(3-11-33)4-12-34)26-22(23-17)30-7-15-36-16-8-30/h31-34H,1-16H2 |

InChI Key |

CABDLXZYYXXTPH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC3=C(C(=N2)N(CCO)CCO)N=C(N=C3N(CCO)CCO)N4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethanol, 2,2’,2’‘,2’‘’-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- involves multiple steps, starting with the preparation of the pyrimidine core. The reaction conditions typically include the use of strong bases and high temperatures to facilitate the formation of the pyrimidine rings. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Ethanol, 2,2’,2’‘,2’‘’-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethanol, 2,2',2'',2'''-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- exhibits significant biological activity through its interactions with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and suggests potential therapeutic applications in treating diseases linked to these pathways .

Therapeutic Potential

Research has indicated that this compound may have implications in drug development due to its ability to bind effectively to target sites within biological systems. Studies have focused on its binding affinity and interaction mechanisms with various enzymes and receptors .

Case Study 1: Interaction with Enzymes

Research has demonstrated that Ethanol, 2,2',2'',2'''-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- can effectively inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to reduced proliferation of cancer cells in vitro .

Case Study 2: Receptor Modulation

In vivo studies have shown that this compound can modulate receptor activity associated with neurotransmission. Such findings suggest potential applications in neuropharmacology where modulation of neurotransmitter systems is critical for therapeutic outcomes .

Mechanism of Action

The mechanism of action of Ethanol, 2,2’,2’‘,2’‘’-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of pyrimido[5,4-d]pyrimidine derivatives designed for therapeutic applications. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimido[5,4-d]pyrimidine Derivatives

*Estimated formula based on structural analogy to dipyridamole, with morpholine replacing piperidine.

Key Findings:

Substituent Effects on Solubility and Bioavailability :

- The morpholinyl groups in the target compound introduce additional hydrogen-bonding capacity compared to dipyridamole’s piperidinyl groups. This could marginally improve aqueous solubility but may reduce membrane permeability, a critical factor for oral bioavailability .

- Fluorinated analogues (e.g., 4d ) exhibit enhanced metabolic stability due to decreased susceptibility to oxidative metabolism, as evidenced by high synthetic yields (90%) .

Biological Activity: Dipyridamole’s antiplatelet activity stems from PDE inhibition and adenosine reuptake blockade. The target compound’s morpholinyl substituents may modulate PDE binding affinity, though experimental data are lacking . Mopidamol, a dipyridamole analogue, demonstrates antitumor effects via non-competitive inhibition of nutrient transport in cancer cells, highlighting the therapeutic versatility of this structural class .

Synthetic Feasibility :

- Analogues with bulkier substituents (e.g., 4f with (S)-2-methylpyrrolidinyl) show lower yields (45–47%), suggesting steric hindrance during synthesis. The target compound’s morpholinyl groups may pose similar challenges .

Biological Activity

Ethanol, 2,2',2'',2'''-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis-, often referred to as RA 255, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of RA 255 is with a molar mass of approximately 405.451 g/mol. The compound features a complex structure that includes multiple pyrimidine rings and morpholine moieties, which are known for their biological activity.

Structural Formula

The structural representation can be summarized as follows:

Anticancer Properties

Research indicates that compounds similar to RA 255 exhibit anticancer properties. Specifically, pyrimidine derivatives have been shown to inhibit cancer cell growth through various mechanisms. For instance, studies have demonstrated that these compounds can act as antitumor agents , targeting specific pathways involved in tumor proliferation and survival .

Antibacterial and Antifungal Activity

In vitro tests have revealed promising antibacterial and antifungal activities associated with RA 255. The zone of inhibition measurements indicate that this compound can effectively combat various bacterial strains. Table 1 summarizes the antibacterial activity of related compounds:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| RA 255 | E. coli | 15 |

| RA 255 | S. aureus | 18 |

| RA 255 | P. aeruginosa | 12 |

The mechanism through which RA 255 exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Pathways : Compounds in this class may inhibit enzymes critical for DNA synthesis and repair.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells by activating specific apoptotic pathways.

- Antioxidant Activity : There is evidence to suggest that pyrimidine derivatives possess antioxidant properties, which may contribute to their protective effects against cellular damage.

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrimidine derivatives based on the structure of RA 255. These compounds were tested against various cancer cell lines, revealing IC50 values that indicate significant cytotoxicity. The most active derivative showed an IC50 value of against breast cancer cells.

Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of RA 255 and its analogs. The study employed a variety of strains and demonstrated that the compound exhibited notable activity against both gram-positive and gram-negative bacteria. The results support the potential use of RA 255 in developing new antimicrobial agents.

Q & A

Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for lab-scale production?

- Methodological Answer: The synthesis involves sequential substitution reactions on a pyrimido[5,4-d]pyrimidine core. A representative pathway (for the piperidinyl analog) includes:

Nitration of 2,4-dihydroxy-6-methylpyrimidine to form 5-nitroorotic acid .

Reduction to 5-aminoorotic acid, followed by cyclization with urea to yield 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine .

Chlorination with POCl₃/PCl₅ to form tetrachloride intermediates .

Substitution with morpholine (instead of piperidine in the analog) at C4 and C8 positions.

Final substitution with diethanolamine to introduce tetraethanol groups .

Optimization: Use factorial design (e.g., varying temperature, molar ratios) to improve yield . Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer:

- UV/Vis Spectroscopy: Key absorbance peaks at 230, 290, and 410 nm (piperidinyl analog) indicate π→π* transitions; morpholine substituents may shift λmax .

- NMR: ¹H/¹³C NMR to confirm ethanolamine protons (δ 3.5–4.0 ppm) and morpholine/methylene linkages. Compare with reference spectra .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 504.6 (piperidinyl analog; adjust for morpholine’s molecular weight) .

- HPLC: Use C18 columns with UV detection (230 nm). Purity ≥98% with retention time consistency .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data between synthesized batches?

- Methodological Answer:

- Comparative Analysis: Cross-validate using multiple techniques (e.g., NMR vs. HPLC). For example, unexpected peaks in ¹H NMR may indicate unreacted intermediates, while HPLC can quantify impurities .

- Batch Tracking: Document reaction conditions (e.g., solvent purity, stirring rates) to identify variables affecting reproducibility .

- Crystallography: Single-crystal X-ray diffraction (if feasible) provides definitive structural confirmation .

Q. What computational modeling approaches are suitable for studying this compound’s molecular interactions?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., adenosine receptors) to predict binding affinities. Use software like GROMACS or AMBER .

- DFT Calculations: Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior or stability .

- Docking Studies: Predict binding modes with enzymes (e.g., phosphodiesterases) using AutoDock Vina. Validate with experimental IC₅₀ assays .

Q. What are the critical safety considerations when handling this compound under experimental conditions?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of dust .

- Storage: Keep in sealed containers at -20°C; protect from light to prevent decomposition .

- Decomposition Products: Toxic gases (CO, NOₓ) may form during combustion. Use CO₂/dry chemical extinguishers .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.